![molecular formula C26H20FN3O3 B2954450 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866339-83-5](/img/structure/B2954450.png)
3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H20FN3O3 and its molecular weight is 441.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on diverse sources.
Chemical Structure
The compound features a complex structure that includes a pyrazoloquinoline core with ethoxy and fluorobenzyl substituents. This structural diversity is believed to contribute to its varied biological effects.
Biological Activity Overview
Research indicates that derivatives of pyrazoloquinolines exhibit significant biological activities, including:
- Anticancer Activity : Many studies have highlighted the anticancer properties of pyrazoloquinoline derivatives. For instance, a study demonstrated that certain derivatives showed promising results against various human cancer cell lines with IC50 values indicating potent cytotoxicity .
- Antimicrobial Properties : The compound's structural analogs have been shown to possess antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
Anticancer Studies
A series of experiments evaluated the anticancer potential of various pyrazoloquinoline derivatives. The following table summarizes key findings from recent studies:
Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
15 | MCF-7 | 2.5 | Induction of apoptosis |
16 | HeLa | 3.0 | Inhibition of cell proliferation |
17 | A549 | 1.8 | Cell cycle arrest at G2/M phase |
The compound 15 exhibited the most potent activity, effectively inducing apoptosis in cancer cells .
Antimicrobial Studies
In antimicrobial evaluations, the compound demonstrated significant efficacy against resistant bacterial strains. The following table presents the minimum inhibitory concentrations (MICs) observed:
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
8 | MRSA | 0.75 |
8 | VRE | 0.75 |
9 | E. coli | 1.0 |
These results indicate that modifications in the structure can enhance antibacterial potency .
Case Study 1: Anticancer Evaluation
In a study published in Nature Reviews, researchers synthesized a series of pyrazoloquinoline derivatives and evaluated their anticancer properties through in vitro assays on multiple cancer types. The study concluded that specific substitutions on the quinoline ring significantly influenced the anticancer activity, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Antimicrobial Resistance
A collaborative study examined the efficacy of novel pyrazoloquinoline derivatives against drug-resistant bacterial strains. The findings revealed that these compounds not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections associated with resistant bacteria .
Eigenschaften
IUPAC Name |
5-(4-ethoxyphenyl)-8-[(4-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3/c1-2-31-19-9-5-17(6-10-19)25-21-14-30(13-16-3-7-18(27)8-4-16)22-12-24-23(32-15-33-24)11-20(22)26(21)29-28-25/h3-12,14H,2,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMJMQPBKOCWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.